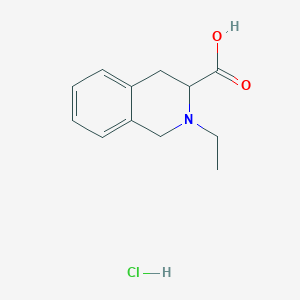![molecular formula C16H23NO B1388797 3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine CAS No. 946760-84-5](/img/structure/B1388797.png)
3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine is an organic compound that features a piperidine ring linked to an indane moiety through an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine typically involves the following steps:
Formation of the Indane Moiety: The indane moiety can be synthesized from indene through hydrogenation in the presence of a palladium catalyst.
Etherification: The indane derivative is then reacted with an appropriate ethylating agent to form the ethoxy bridge.
Piperidine Introduction: The final step involves the reaction of the ethoxy-indane intermediate with piperidine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indane moiety or the piperidine ring.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the piperidine ring or the indane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups.
Scientific Research Applications
3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The indane moiety may interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine
- 5-Hydroxyindan
- 5-Methylindan
Uniqueness
3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine is unique due to its specific combination of the indane moiety and the piperidine ring. This structure provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-4-14-6-7-16(11-15(14)5-1)18-10-8-13-3-2-9-17-12-13/h6-7,11,13,17H,1-5,8-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZRTVIJIISUQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC3=C(CCC3)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

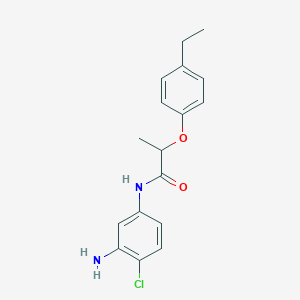
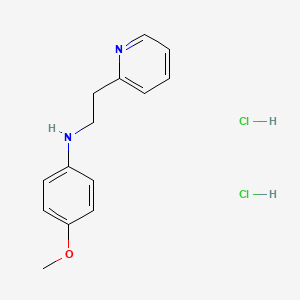
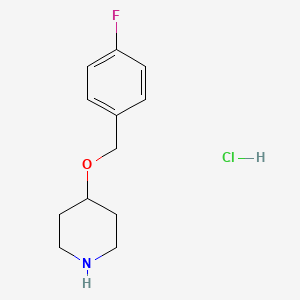
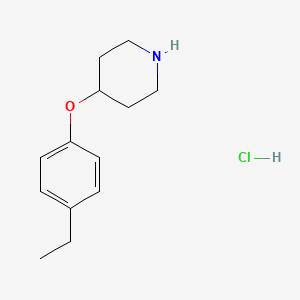

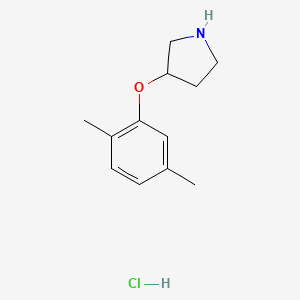
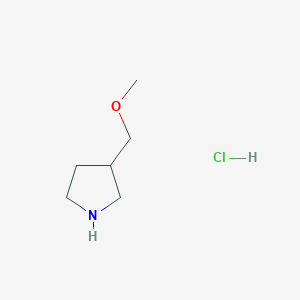
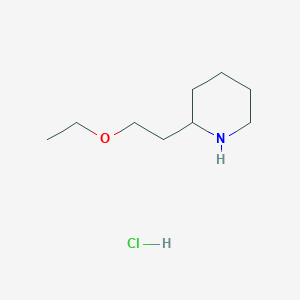
![2-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1388732.png)
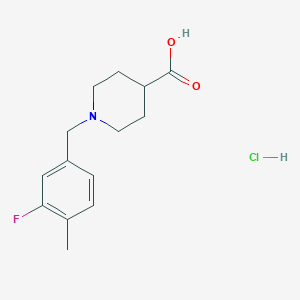
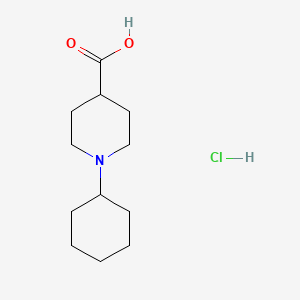
![2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride](/img/structure/B1388736.png)
